molecular formula C13H16FNO2 B3040391 cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate CAS No. 1980007-29-1

cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

Cat. No.: B3040391
CAS No.: 1980007-29-1
M. Wt: 237.27
InChI Key: FOATVYJZLYYGOO-GHMZBOCLSA-N
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Description

cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 3-(3-fluorophenyl)-2-oxopropanoate and an appropriate aziridine precursor.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically performed in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.

    Cyclization: The key step involves the cyclization of the intermediate to form the aziridine ring. This step may require heating to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxaziridines or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of ring-opened products with various substituents.

Scientific Research Applications

cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in studies investigating the biological activity of aziridine-containing compounds, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • cis-Tert-butyl 3-phenyl-aziridine-2-carboxylate
  • cis-Tert-butyl 3-(4-fluorophenyl)-aziridine-2-carboxylate
  • cis-Tert-butyl 3-(3-chlorophenyl)-aziridine-2-carboxylate

Uniqueness

cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluor

Properties

IUPAC Name

tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOATVYJZLYYGOO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
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cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate
Reactant of Route 6
cis-Tert-butyl 3-(3-fluorophenyl)-aziridine-2-carboxylate

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